4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline
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Overview
Description
4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that contains both a thiazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the phenoxymethyl and aniline groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The phenoxymethyl group can be introduced via nucleophilic substitution reactions, and the aniline group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.
Aniline Derivatives: Compounds such as aniline, N-methylaniline, and 4-nitroaniline share the aniline group.
Uniqueness
4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the phenoxymethyl group with the thiazole and aniline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
19749-20-3 |
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Molecular Formula |
C16H15ClN2OS |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline;hydrochloride |
InChI |
InChI=1S/C16H14N2OS.ClH/c17-13-8-6-12(7-9-13)15-11-20-16(18-15)10-19-14-4-2-1-3-5-14;/h1-9,11H,10,17H2;1H |
InChI Key |
WOUCMSAVTSLOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
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